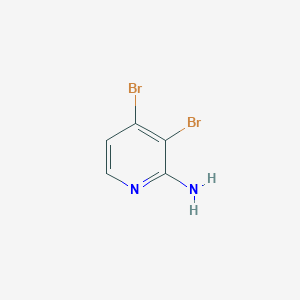

3,4-Dibromopyridin-2-amine

Description

Contextualization within Halogenated Aminopyridine Chemistry

Halogenated aminopyridines are a class of organic compounds that have garnered considerable attention in academic and industrial research. These compounds are characterized by a pyridine (B92270) ring substituted with one or more halogen atoms and at least one amino group. The presence of both electron-withdrawing halogens and an electron-donating amino group on the pyridine ring results in unique electronic properties and reactivity, making them valuable intermediates in organic synthesis.

3,4-Dibromopyridin-2-amine belongs to this important class of molecules. The specific arrangement of the bromine atoms at the 3- and 4-positions and the amino group at the 2-position of the pyridine ring dictates its chemical behavior. This substitution pattern influences the reactivity of the individual functional groups, allowing for selective chemical transformations. The study of such halogenated aminopyridines is crucial for developing new synthetic methodologies and for the discovery of novel bioactive compounds. researchgate.net

Significance as a Research Scaffold in Heterocyclic Chemistry

In heterocyclic chemistry, a research scaffold is a core molecular structure that can be systematically modified to create a library of related compounds. This compound serves as an excellent research scaffold due to its multiple reactive sites. cymitquimica.com The two bromine atoms can be selectively replaced or can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce a wide range of substituents. mdpi.com The amino group can also be modified or can direct further reactions on the pyridine ring.

This versatility allows chemists to construct complex heterocyclic systems with precise control over their three-dimensional structure and properties. The ability to generate diverse molecular architectures from a single starting material is highly valuable in the search for new drugs and functional materials.

Overview of Key Academic Research Domains

The unique structural features of this compound have led to its use in several key areas of academic research:

Medicinal Chemistry: The pyridine ring is a common motif in many biologically active compounds. By using this compound as a starting material, researchers can synthesize novel molecules to be tested for various therapeutic activities. The development of new kinase inhibitors and other targeted therapies often relies on the synthesis of complex heterocyclic compounds derived from such scaffolds.

Organic Synthesis and Catalysis: The reactivity of the carbon-bromine bonds in this compound makes it a valuable substrate for developing and optimizing new catalytic reactions. acs.org For instance, it has been utilized in palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in organic synthesis. organic-chemistry.org

Materials Science: The incorporation of halogenated pyridine units into larger molecular structures can influence their electronic and photophysical properties. Research in this area explores the synthesis of novel organic materials with potential applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 127321-90-8 |

| Molecular Formula | C5H4Br2N2 |

| Molecular Weight | 251.91 g/mol |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in organic solvents like DMSO and methanol |

Research Findings: Synthetic Applications

One notable application of this compound is in the site-selective synthesis of azaindoles. A study demonstrated that through a sequence of palladium-catalyzed reactions, it is possible to selectively functionalize the bromine positions. For example, a Sonogashira coupling at one bromine position followed by a C-N coupling and cyclization at the other allows for the construction of 6-azaindole (B1212597) derivatives. Conversely, a different reaction sequence can lead to the formation of 5-azaindoles. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Product |

| Sonogashira Coupling | Alkyne, Pd catalyst, CuI, base | Alkynylated pyridine derivative |

| C-N Coupling | Amine, Pd catalyst, ligand, base | Aminated pyridine derivative |

| Intramolecular Cyclization | Base or catalyst | Azaindole |

The ability to control the regioselectivity of these reactions is a testament to the nuanced reactivity of the 3,4-dibrominated pyridine core.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLDPKNBHRCYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615602 | |

| Record name | 3,4-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127321-90-8 | |

| Record name | 3,4-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dibromopyridin 2 Amine

Direct Amination Approaches

Direct amination involves the introduction of an amino group onto the pyridine (B92270) ring in a single conceptual step, often from a polyhalogenated precursor. These methods are advantageous for their straightforwardness but require careful management of regioselectivity.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying electron-deficient aromatic rings like pyridine. wikipedia.org In this pathway, a nucleophile replaces a leaving group on the aromatic ring. The pyridine ring's nitrogen atom withdraws electron density, making the carbon atoms at the ortho (C2, C6) and para (C4) positions electrophilic and thus susceptible to nucleophilic attack. wikipedia.orgyoutube.com

The direct synthesis of 3,4-Dibromopyridin-2-amine via SNAr would typically involve the reaction of a suitable polybrominated pyridine precursor with ammonia (B1221849) or an ammonia equivalent. A plausible starting material for this transformation is 2,3,4-tribromopyridine. In this scenario, the nucleophilic ammonia attacks the electron-deficient pyridine ring, leading to the displacement of a bromide ion.

The reaction is generally carried out in a solvent and may be facilitated by a catalyst. While direct ammonolysis can occur at high temperatures and pressures, transition metal catalysis, particularly with palladium complexes, has emerged as a more efficient and selective method. e-bookshelf.deresearchgate.net For instance, palladium-catalyzed amination has been shown to be highly regioselective in related systems, such as the exclusive formation of 2-amino-5-bromopyridine (B118841) from 2,5-dibromopyridine. researchgate.net This selectivity is often attributed to the catalyst's ability to preferentially activate the C-2 position.

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield | Selectivity | Reference |

| 2,5-Dibromopyridine | Amine | Pd-Xantphos complex | 2-Amino-5-bromopyridine | - | Exclusive | researchgate.net |

| 5-Bromo-2-chloropyridine | Amine | Pd-Xantphos complex | 5-Amino-2-chloropyridine | 96% | 97:3 | researchgate.net |

| 2,5-Dibromopyridine | DMF | NaOtBu, 140 °C | 5-Bromo-N,N-dimethylpyridin-2-amine | 77% | High | acs.org |

| 3,4-Dibromopyridine (B81906) | Piperidine (B6355638) | Lithium piperidide | Mixture of 2,4- and 3,5-dipiperidinopyridine | - | Mixture | researchgate.net |

The SNAr mechanism proceeds through a distinct two-step addition-elimination pathway. pearson.comlibretexts.org This process is fundamentally different from SN1 or SN2 reactions observed in aliphatic chemistry. wikipedia.org

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

Mechanistic Pathways of Nucleophilic Attack

Formation and Role of Meisenheimer Complexes

The initial step of the SNAr mechanism involves the attack of the nucleophile (e.g., ammonia) on an electron-deficient carbon atom of the pyridine ring. acsgcipr.org This attack, at the carbon bearing a leaving group (bromide), disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

The stability of the Meisenheimer complex is crucial for the reaction to proceed. In the case of pyridine derivatives, the negative charge can be delocalized over the ring and, most importantly, onto the electronegative ring nitrogen atom. youtube.com This delocalization provides significant stabilization, particularly when the nucleophilic attack occurs at the ortho (C-2) or para (C-4) positions relative to the nitrogen. youtube.commasterorganicchemistry.com The formation of this intermediate is typically the rate-determining step of the reaction. masterorganicchemistry.com

Bromine Displacement Mechanisms

The outcome of the amination of polybrominated pyridines is highly dependent on the reaction conditions, which influence both the yield and the regioselectivity of the product.

Electronic and Steric Effects: The inherent electronic properties of the pyridine ring direct incoming nucleophiles to the C-2, C-4, and C-6 positions. In a starting material like 3,4-dibromopyridine, both the C-2 (ortho) and C-4 (para) positions are electronically activated for nucleophilic attack. Without specific directing factors, a mixture of products can be expected. For example, amination of 3,4-dibromopyridine with potassium amide in liquid ammonia has been shown to produce a mixture of diaminopyridines. researchgate.net In some cases, substitution at the 4-position is favored. e-bookshelf.de

Catalysis: Transition metal catalysts, especially those based on palladium, can exert profound control over regioselectivity. researchgate.net Ligands coordinated to the metal center can direct the catalyst to a specific position on the pyridine ring, often overcoming the inherent electronic preferences. For the synthesis of 2-amino products from polyhalopyridines, catalysts containing ligands like Xantphos have proven effective, favoring substitution at the less sterically hindered and electronically favorable C-2 position. researchgate.net

Solvent, Temperature, and Base: The choice of solvent can impact the solubility of reagents and the stability of intermediates. acsgcipr.org Temperature is a critical parameter; higher temperatures can increase reaction rates but may also lead to a decrease in selectivity and the formation of byproducts. The nature of the base is also crucial. Very strong bases, such as potassium amide or sodium hydride, can promote alternative reaction mechanisms, such as elimination-addition reactions that proceed through a highly reactive "pyridyne" intermediate. researchgate.netrsc.org This pathway can lead to complex product mixtures and a loss of regiochemical control. rsc.orgrsc.org

| Factor | Influence on Synthesis | Example | Reference |

| Electronic Effects | Pyridine N activates C2 and C4 positions for SNAr. | Amination of 3,4-dibromopyridine can yield mixtures. | researchgate.net |

| Catalysis | Pd-complexes can direct amination to a specific position (e.g., C2). | Pd-Xantphos gives exclusive 2-amination of 2,5-dibromopyridine. | researchgate.net |

| Base Strength | Strong bases (e.g., KNH2) can induce pyridyne mechanisms, altering regioselectivity. | Amination of 3-bromopyridines can isomerize via a 3,4-pyridyne intermediate. | rsc.org |

| Temperature | Higher temperatures increase rate but can reduce selectivity. | Ammonolysis of 3,4-dibromopyridine salt at 200°C yields 4-amino-3-bromopyridine. | e-bookshelf.de |

Catalyzed Amination Reactions

Indirect Synthesis Pathways and Precursor Transformations

Indirect routes involve the synthesis of a pre-functionalized pyridine ring followed by chemical modification to install the final functional groups.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. ub.edu In the context of this compound synthesis, a plausible FGI approach is the Hofmann rearrangement of a corresponding pyridine-2-carboxamide. This reaction converts a primary amide into a primary amine with one fewer carbon atom.

This pathway would begin with 3,4-dibromopyridine-2-carboxamide. Treatment of the amide with sodium hypobromite (B1234621) or a similar reagent (generated in situ from bromine and a base like sodium hydroxide) would induce the rearrangement to yield this compound. A similar Hofmann degradation has been successfully employed for the synthesis of other aminobromopyridines, such as 2-amino-5-bromopyridine from 5-bromo-2-pyridinecarboxamide, achieving good yields. google.com

A powerful indirect method for the 2-amination of pyridines involves the use of pyridine N-oxide intermediates. researchgate.net The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, toward nucleophilic attack. This strategy circumvents the inherent electron-deficient nature of the pyridine ring, which makes it resistant to direct nucleophilic amination.

The synthesis would proceed in two main steps:

N-Oxidation: A 3,4-dibromopyridine precursor is oxidized to 3,4-dibromopyridine-N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Amination: The resulting N-oxide is then activated and aminated. A one-pot procedure involves an activating agent such as tosyl anhydride (B1165640) (Ts₂O) or tosyl chloride (TsCl), which reacts with the N-oxide oxygen to form a highly reactive intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack at the C2 position by an amine, such as tert-butylamine. Subsequent deprotection of the amine (if necessary) yields the final 2-aminopyridine (B139424) product. researchgate.net This methodology has been shown to be general, efficient, and highly selective for the 2-position. researchgate.net

This N-oxide route is particularly valuable as it provides a reliable way to introduce an amino group specifically at the C2 position of a substituted pyridine ring. researchgate.net

Synthesis from Dibromopyridine Precursors

Ring Transformations Leading to Dibrominated Pyridines

The construction of the pyridine ring from non-pyridine precursors, known as ring transformation, offers a powerful alternative to the functionalization of a pre-existing pyridine core. These methods can provide access to substitution patterns that are difficult to achieve through conventional methods. While specific examples detailing the synthesis of this compound via ring transformations are not extensively documented, established transformations of other heterocyclic systems provide a conceptual framework for its potential synthesis.

Transformation of Pyrimidines:

A notable ring transformation is the conversion of pyrimidines into pyridines. This "skeletal editing" can be achieved through a two-atom swap, for instance, a C–N to C–C replacement. chinesechemsoc.orgchinesechemsoc.org This process typically involves the activation of the pyrimidine (B1678525) ring, followed by nucleophilic addition and a Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org In a general approach, the pyrimidine is activated with trifluoromethanesulfonic anhydride (Tf₂O), which facilitates a nucleophilic attack, leading to a ring-opening and subsequent recyclization to form the pyridine ring. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds under mild conditions and has been shown to tolerate a range of substituents, including halogens. chinesechemsoc.org

A hypothetical route to this compound could involve a suitably substituted pyrimidine precursor. The challenge lies in designing a pyrimidine that, upon rearrangement, would yield the desired 2-amino-3,4-dibromo substitution pattern.

Table 1: General Conditions for Pyrimidine to Pyridine Transformation

| Step | Reagents & Conditions | Outcome | Citations |

|---|---|---|---|

| Activation | Pyrimidine, Tf₂O, base (e.g., collidine, Na₂CO₃) | Activated N-triflyl-pyrimidinium salt | chinesechemsoc.orgresearchgate.net |

| Rearrangement | Nucleophile (e.g., silyl (B83357) enol ether, hydrazone), solvent (e.g., EtOAc) | Pyridine derivative via Dimroth rearrangement | chinesechemsoc.orgchinesechemsoc.orgresearchgate.net |

Transformation of Furans:

Furans are another class of heterocycles that can be converted into pyridines. These transformations often involve the oxidative opening of the furan (B31954) ring to a 1,4-dicarbonyl intermediate, which can then be condensed with an ammonia source to form the pyridine ring. scispace.comnih.gov For example, 2-substituted furans can be transformed into 3-pyridinols and 2,3-pyridinediols. scispace.com A process starting from furfural, a bio-based platform chemical, has been developed to produce piperidine and subsequently pyridine. nih.gov The reaction cascade involves amination, hydrogenation, and ring rearrangement. nih.gov

To synthesize this compound, one would need to start with a highly functionalized furan precursor containing the necessary bromine atoms or precursors to them, which would add considerable complexity to the initial steps.

Sustainable and Scalable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. For a molecule like this compound, developing sustainable and scalable routes is crucial for its potential applications.

Multicomponent Reactions (MCRs):

MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. bohrium.com One-pot synthesis of polysubstituted pyridines can be achieved through the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonia source. core.ac.ukmdpi.com These reactions often benefit from the use of green catalysts and solvents. bohrium.comnih.gov

Green Catalysts: The use of nanocatalysts, organocatalysts like L-proline, and reusable catalysts such as nanostructured Na₂CaP₂O₇ has been shown to promote pyridine synthesis efficiently. mdpi.comnih.govrsc.org These catalysts often lead to high yields, shorter reaction times, and easier work-up procedures. mdpi.comnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonication are recognized green chemistry tools that can significantly accelerate reaction rates and improve yields in pyridine synthesis compared to conventional heating. core.ac.uknih.govnih.gov

Table 2: Examples of Sustainable Conditions for Pyridine Synthesis

| Method | Catalyst/Conditions | Advantages | Citations |

|---|---|---|---|

| Microwave-assisted MCR | Ethanol, ammonium (B1175870) acetate | Excellent yields, short reaction times (2-7 min) | nih.gov |

| Ultrasound-assisted MCR | L-proline (organocatalyst) | High yields, eco-friendly catalyst, easy work-up | nih.gov |

| Solvent-free MCR | Nanostructured Na₂CaP₂O₇ | Reusable catalyst, high yields, environmentally benign | mdpi.com |

Scalability:

For a synthetic route to be industrially viable, it must be scalable. Key features of scalable processes include one-pot procedures, which minimize intermediate isolation steps, and the use of readily available, inexpensive starting materials. nih.gov Chemoselective, stepwise functionalization, such as sequential Suzuki cross-coupling reactions on a dihalopyridine core, allows for controlled, modular synthesis that can be performed on a gram scale without compromising yield. nih.gov Cobalt-catalyzed tandem one-pot methods have also been developed for the synthesis of polysubstituted nitrogen-containing heteroaromatics, which are amenable to gram-scale synthesis. rsc.org While not directly applied to this compound, these scalable strategies for constructing polysubstituted pyridines offer valuable templates for developing an efficient large-scale synthesis of the target compound.

Reaction Chemistry and Derivatization of 3,4 Dibromopyridin 2 Amine

Reactivity of the Amino Group

The primary amino group at the 2-position of the pyridine (B92270) ring is a key site for nucleophilic reactions, allowing for the introduction of a wide array of substituents through acylation, sulfonylation, alkylation, arylation, and cyclocondensation reactions.

The amino group of 3,4-Dibromopyridin-2-amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for modifying the electronic and steric properties of the molecule and for building more complex structures. For instance, the reaction of the closely related 3,5-dibromopyridin-2-amine with an isothiocyanate derived from 2-((4-methoxyphenoxy)methyl)benzoyl chloride proceeds to form an N-acyl thiourea (B124793) derivative, demonstrating the nucleophilic character of the 2-amino group. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Ref |

| 3,5-Dibromopyridin-2-amine | 2-((4-Methoxyphenoxy)methyl)benzoyl isothiocyanate | N-((3,5-dibromopyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | Not specified | 63% | nih.gov |

This table showcases an acylation reaction on a structural isomer to illustrate the reactivity of the 2-amino group.

Sulfonylation of the amino group to form sulfonamides is another important transformation. This reaction typically employs sulfonyl chlorides in the presence of a base. rsc.org For sterically hindered or less nucleophilic amines, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can significantly improve reaction efficiency. beilstein-journals.orgnih.gov While specific examples for this compound are not prevalent, this transformation is a standard method for derivatizing aminopyridines. beilstein-journals.orgorganic-chemistry.org The reaction proceeds via the formation of a highly reactive sulfonyl-DMAP intermediate. beilstein-journals.org

Direct N-alkylation of the amino group can be achieved using alkyl halides in the presence of a base such as potassium carbonate or sodium hydride. For example, the N-alkylation of 5-bromopyridin-2-amine with allyl bromide proceeds efficiently in DMF. However, N-alkylation of heteroaromatic amines can sometimes be challenging and may require specific conditions to achieve good yields under mild conditions. nih.gov

N-arylation, typically accomplished via Buchwald-Hartwig or Ullmann-type coupling reactions, attaches aryl groups to the nitrogen atom. nih.govorganic-chemistry.org These reactions are crucial for synthesizing diarylamine structures. Copper-catalyzed N-arylation offers a common method, often proceeding under mild conditions. rsc.orgorganic-chemistry.orgbeilstein-journals.org Palladium-catalyzed Buchwald-Hartwig amination provides a powerful and general approach for the N-arylation of aminopyrimidines and related heterocycles using various aryl bromides. nih.gov The reaction of 3,4-dibromopyridine (B81906) with amines can also be viewed as an N-arylation of the amine, where the dibromopyridine acts as the arylating agent, typically proceeding via palladium catalysis to form a C-N bond. organic-chemistry.org

The 2-aminopyridine (B139424) moiety is a classic precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. This is achieved through a cyclocondensation reaction with α-haloketones or related bifunctional electrophiles. The reaction sequence involves an initial N-alkylation of the 2-amino group, followed by an intramolecular cyclization where the pyridine ring nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic imidazopyridine core. While specific examples starting from this compound are not extensively documented, its structure makes it an ideal candidate for such transformations, which would yield 7,8-dibromoimidazo[1,2-a]pyridine derivatives. This strategy is a cornerstone in medicinal chemistry for accessing biologically active scaffolds. ljmu.ac.uknih.gov

Reactivity of the Bromine Substituents

The two bromine atoms on the pyridine ring are key handles for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. Their differing electronic environments—with the C4-Br bond being vinylogous to the ring nitrogen and the C3-Br bond being less activated—can lead to site-selective reactions.

The bromine atoms at the C3 and C4 positions serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. nih.govuni-rostock.de This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast range of substituted pyridine derivatives.

A critical aspect of the chemistry of dihalogenated pyridines is the potential for site-selectivity. For substrates like 2,4-dibromopyridine, cross-coupling typically occurs preferentially at the more electrophilic C2 position when using standard mononuclear palladium catalysts. whiterose.ac.ukacs.org However, this innate selectivity can be overturned by carefully choosing the catalyst system. nih.govnsf.govnih.gov

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the halo-pyridine with an organoboron reagent, such as a boronic acid or ester. libretexts.orgresearchgate.net Research on 2,4-dibromopyridine, a close structural analog of this compound, has revealed fascinating trends in site-selectivity. It has been demonstrated that the choice of the palladium catalyst species can dictate the position of arylation. whiterose.ac.ukacs.orgrsc.org

Specifically, mononuclear palladium species, often generated from precursors like Pd(OAc)₂ with phosphine (B1218219) ligands, tend to favor coupling at the C2 position. whiterose.ac.ukrsc.org In contrast, multinuclear palladium species, such as well-defined Pd₃ clusters or palladium nanoparticles, can switch the site-selectivity to favor the C4 position. whiterose.ac.ukacs.orgrsc.org This provides a powerful synthetic tool, allowing chemists to program the reaction outcome by selecting the appropriate catalyst. For instance, a study showed that while typical Pd catalysts with phosphine ligands give C2-arylation of 2,4-dibromopyridine, a [Pd₃(μ-Cl)(μ-PPh₂)₂(PPh₃)₃]X cluster directs the arylation to the C4 position. rsc.org This suggests that for this compound, selective coupling at either the C3 or C4 position could be achievable through careful catalyst control.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product(s) | Selectivity (C4:C2) | Ref |

| 2,4-Dibromopyridine | p-Fluorophenylboronic acid | Pd(OAc)₂ / 2.5 PPh₃ | n-Bu₄NOH | Toluene | C4-aryl and C2-aryl products | Switched to C4 preference | whiterose.ac.uk |

| 2,4-Dibromopyridine | Arylboronic acid | Mononuclear Pd species | Various | Various | C2-arylated product | Typical C2 selectivity | rsc.org |

| 2,4-Dibromopyridine | Arylboronic acid | Pd₃ cluster species | Various | Various | C4-arylated product | Atypical C4 selectivity | rsc.org |

| 3,4-Dibromopyridine | 2-Bromophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF / H₂O | 3-Bromo-4-(2-bromophenyl)pyridine | C4 selective | thieme-connect.com |

This table summarizes key findings on the site-selective Suzuki-Miyaura cross-coupling of dibromopyridines, highlighting the influence of the catalyst on the reaction outcome.

Transition Metal-Catalyzed Cross-Coupling Reactions

Heck Cross-Coupling

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, is a valuable tool for the derivatization of this compound. organic-chemistry.orgwikipedia.org While specific studies focusing exclusively on the Heck coupling of this compound are not extensively detailed in the provided results, the general principles of Heck reactions on dihalogenated pyridines can be applied. Generally, the reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination to afford the substituted alkene product. wikipedia.org The regioselectivity of the Heck reaction on dihalopyridines is often influenced by the electronic and steric environment of the carbon-halogen bonds.

Recent research has highlighted the use of highly efficient phosphine-free palladium complexes as catalysts for Heck reactions, which can proceed under aerobic conditions. organic-chemistry.orgrsc.org For instance, certain N-heterocyclic carbene-palladium(II) complexes have demonstrated high catalytic activity for the Heck reaction of aryl bromides with various olefins, achieving excellent yields with low catalyst loading. rsc.org Such advancements in catalyst design could be instrumental in achieving efficient and selective Heck couplings with this compound.

Sonogashira Cross-Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful method for the alkynylation of this compound, introducing C(sp)-hybridized carbon substituents onto the pyridine core. The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols. libretexts.orgnih.gov These methods are advantageous as they avoid the use of copper, which can sometimes lead to side reactions. For instance, a catalytic system of Pd(CH₃CN)₂Cl₂ and cataCXium A in the presence of Cs₂CO₃ has been shown to effectively catalyze the Sonogashira coupling of various substrates in the green solvent 2-MeTHF at room temperature. nih.gov Furthermore, some N-heterocyclic carbene-Pd(II) complexes have been found to efficiently catalyze Sonogashira reactions under aerobic and CuI-free conditions with low catalyst loading. rsc.org

In the context of dihalogenated pyridines, C3-symmetric tripalladium clusters have been shown to catalyze C2-regioselective Sonogashira coupling reactions of 2,4-dibromopyridine. researcher.life This suggests that similar regiochemical control could be achievable for this compound, favoring reaction at the C4 position due to the directing effect of the amino group at C2.

Kumada, Negishi, and Stille Cross-Couplings

Kumada Cross-Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and a palladium or nickel catalyst to form a C-C bond with an organic halide. organic-chemistry.orgambeed.com This reaction is a cost-effective method for creating unsymmetrical biaryls. organic-chemistry.org For dihalogenated pyridines like 2,4-dibromopyridine, the regioselectivity of the Kumada coupling can be influenced by the catalyst system. acs.orgnih.gov Specifically, the ratio of the phosphine ligand to the palladium precursor can switch the selectivity between the C2 and C4 positions. acs.orgnih.gov This principle of ligand-controlled regioselectivity could be applied to this compound to selectively functionalize either the C3 or C4 position.

Negishi Cross-Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is a highly versatile reaction compatible with a wide array of functional groups. nih.gov The development of palladacycle precatalysts has enabled mild and general conditions for Negishi couplings. nih.gov For dihaloheteroarenes, sterically hindered N-heterocyclic carbene ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.govnih.gov This suggests that similar ligand-controlled C4-selectivity could be achieved in the Negishi coupling of this compound. C3-symmetric tripalladium clusters have also demonstrated C2-regioselectivity in Negishi couplings of 2,4-dibromopyridine. researcher.life

Stille Cross-Coupling: The Stille coupling reaction forms a C-C bond between an organotin compound and an organic halide, catalyzed by palladium. organic-chemistry.org It is a versatile reaction with few limitations on the coupling partners. organic-chemistry.org In the case of 3-substituted 2,4-dichloropyridines, the Stille coupling has been shown to favor reaction at the C2 position. nih.gov However, the regioselectivity can be influenced by substituents on the pyridine ring. An electron-donating group at the C3 position, such as the amino group in this compound, could potentially direct the coupling towards the C4 position by deactivating the C2 position. nih.gov

Table 1: Overview of Selected Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |

|---|---|---|---|

| Kumada | Organomagnesium (Grignard) | Pd or Ni with phosphine ligands | Cost-effective, ligand-controlled regioselectivity. organic-chemistry.orgacs.orgnih.gov |

| Negishi | Organozinc | Pd or Ni with phosphine or NHC ligands | High functional group tolerance, mild conditions. wikipedia.orgnih.gov |

| Stille | Organotin | Pd with phosphine ligands | Versatile, but toxicity of tin reagents is a drawback. organic-chemistry.org |

Regioselectivity and Site-Selectivity Control in Cross-Coupling Reactions

The control of regioselectivity in the cross-coupling reactions of dihalogenated pyridines is a critical aspect of their synthetic utility. For a molecule like this compound, the two bromine atoms at the C3 and C4 positions present a challenge in selective functionalization.

The choice of the catalytic system, particularly the ligand coordinated to the palladium center, plays a pivotal role in determining the site of reaction. For 2,4-dihalopyridines, the conventional site for cross-coupling is at the C2 position, which is adjacent to the nitrogen atom. nsf.govnih.gov This preference is attributed to the weaker C-X bond at the C2 position. nsf.gov

However, recent studies have demonstrated that this innate selectivity can be overturned. For instance, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.govnih.gov Similarly, in the Suzuki and Kumada couplings of 2,4-dibromopyridine, the ratio of the PPh₃ ligand to the Pd(OAc)₂ precursor can be tuned to favor either C2 or C4 arylation. acs.orgnih.gov A lower PPh₃:Pd ratio tends to favor the atypical C4-selectivity. acs.orgnih.gov The formation of multinuclear palladium species, such as Pd₃-type clusters, has been implicated in this switch to C4 selectivity. acs.org

The inherent electronic properties of the substrate also direct the regioselectivity of cross-coupling reactions. In polyhalogenated pyridines, oxidative addition of the palladium catalyst is generally favored at the more electrophilic positions, which are typically C2 and C4. nih.gov The presence of an amino group at the C2 position in this compound is expected to have a significant directing effect. Electron-donating groups can deactivate adjacent positions towards oxidative addition. Therefore, the amino group at C2 would likely deactivate the C3-Br bond, making the C4-Br bond the more favorable site for cross-coupling reactions. This is supported by studies on 3-substituted 2,4-dichloropyridines where an electron-donating group at C3 favored coupling at the C2 position, suggesting a deactivation of the C4 position. nih.gov

Nucleophilic Substitutions at Brominated Positions

The bromine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, facilitates this type of reaction. stackexchange.com The presence of the electron-withdrawing nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.com

In the case of 3,4-dibromopyridine, nucleophilic attack by ammonia (B1221849) preferentially occurs at the C4 position. stackexchange.com This is because the C4 position is more deactivated (i.e., more electrophilic) than the C3 position due to the resonance effects of the pyridine nitrogen, which places a partial positive charge on the C4 carbon. stackexchange.com The reaction proceeds through a Meisenheimer intermediate, with subsequent loss of the bromide ion to restore aromaticity. stackexchange.com

For this compound, the amino group at the C2 position will influence the reactivity of the two bromine atoms. The electron-donating nature of the amino group will further activate the C4 position towards nucleophilic attack by pushing electron density into the ring, while potentially deactivating the C3 position. Therefore, it is expected that nucleophilic substitution reactions on this compound will predominantly occur at the C4 position. This allows for the selective introduction of various nucleophiles, such as amines, thiols, and alkoxides, at this position. libretexts.org

Amination Reactions for Polyamines

The synthesis of polyamines often involves the strategic introduction of multiple amino functionalities onto a core structure. mdpi.comnih.gov this compound can serve as a precursor for such molecules through amination reactions, where one or both bromine atoms are displaced by an amine nucleophile. These reactions are typically catalyzed by transition metals like palladium. cas.cz

The synthesis of polyamine derivatives can be achieved through various methods, including N-alkylation of amines with haloalkanes, which can result in mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. nih.gov Another common approach is the acylation of regioselectively protected polyamines. mdpi.com The Michael reaction, involving the addition of amines to an acceptor like acrylonitrile, is also a frequently employed method for synthesizing polyamines. nih.gov This can lead to mono- or bis-cyanoethylated amines, which can then be reduced to form linear or branched polyamines. nih.gov

Palladium-catalyzed amination of dihalopyridines with linear polyamines is a powerful method for the synthesis of polyazamacrocycles. cas.czresearchgate.net For instance, the reaction of 2,6-dibromopyridine (B144722) with various linear polyamines and oxapolyamines has been studied for the synthesis of macrocycles containing one pyridine and one polyamine moiety. cas.cz Similarly, the amination of 2-(1,3-dibromopropan-2-ylidene)-7H-furo[3,2-g]chromene-3,7(2H)-dione with linear di- and polyamines in the presence of palladium complexes yields di- and polyazamacrocyclic furocoumarin derivatives. researchgate.net

The reaction conditions, including the choice of catalyst, ligand, and base, can significantly influence the outcome of these amination reactions. For example, in the Pd-catalyzed amination of 2,6-dihalopyridines, the use of different phosphine ligands and bases was explored to optimize the yield of the desired macrocyclic products. cas.cz

Table 1: Examples of Amination Reactions for Polyamine Synthesis

| Starting Material | Reagent(s) | Product Type | Reference |

| 2,6-Dibromopyridine | Linear Polyamines, Pd Catalyst | Polyazamacrocycles | cas.cz |

| 2-(1,3-Dibromopropan-2-ylidene)-7H-furo[3,2-g]chromene-3,7(2H)-dione | Linear Di- and Polyamines, Pd Catalyst | Di- and polyazamacrocyclic furocoumarin derivatives | researchgate.net |

| Primary amine | Acrylonitrile | Mono- and bis-cyanoethylated amines | nih.gov |

| Amines | Haloalkanes | Secondary amines, tertiary amines, quaternary ammonium salts | nih.gov |

| Regioselectively protected PAs | - | Acylated PAs | mdpi.com |

Hydroxylation and Alkoxylation

Hydroxylation and alkoxylation reactions introduce hydroxyl (-OH) or alkoxy (-OR) groups onto the pyridine ring, typically by substituting the bromine atoms. These reactions can be achieved through nucleophilic aromatic substitution (SNAr) pathways.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct ortho-hydroxylation and alkoxylation of various aromatic compounds. researchgate.net For instance, an efficient protocol for the direct ortho-hydroxylation of 2-arylbenzothiazole has been developed using Pd(OAc)2 as the catalyst. researchgate.net Similarly, a palladium(II)-catalyzed alkoxylation of azobenzene (B91143) derivatives has been reported. researchgate.net

Photoredox catalysis in combination with pyridine N-oxide has been utilized for the regioselective carbohydroxylation and aminohydroxylation of α-olefins. nih.govacs.org This method allows for the direct conversion of unactivated alkenes into primary alcohols. nih.govacs.org An isotopic labeling experiment using H₂¹⁸O confirmed that the hydroxyl group in the product originates from the water used as a nucleophile. nih.govacs.org

Cyanation Reactions

Cyanation involves the introduction of a cyano (-CN) group, a versatile functional group in organic synthesis. ganeshremedies.com This is typically achieved by substituting a halogen atom with a cyanide salt, often in the presence of a transition metal catalyst. ganeshremedies.com

Several methods for cyanation are available, including substitution reactions, addition reactions, and elimination reactions. Substitution cyanation involves replacing a group, such as a halogen, with a cyano group. This can be performed using cyanide sources like sodium cyanide (NaCN), potassium cyanide (KCN), or copper cyanide (CuCN). ganeshremedies.com

Recent advancements in cyanation reactions include the use of visible-light photoredox catalysis. sioc-journal.cnorganic-chemistry.org For example, a photoredox catalytic α-cyanation of tertiary amines has been reported using cyanobenziodoxol as a stable and safe cyanide source. sioc-journal.cn Another method involves a photochemically enabled, nickel-catalyzed cyanation of aryl halides using 1,4-dicyanobenzene as the cyanating agent. organic-chemistry.org

For this compound, a palladium- or nickel-catalyzed cyanation reaction could potentially replace one or both bromine atoms with a cyano group. The choice of catalyst, ligand, and reaction conditions would be crucial to control the selectivity of the reaction.

Simultaneous Transformations Involving Multiple Functional Groups

The presence of an amino group and two bromine atoms on the pyridine ring of this compound allows for simultaneous or sequential transformations involving these different functional groups. For instance, a one-pot sequential functionalization approach has been demonstrated for the cross-coupling of different nucleophiles onto di-substituted pyridines. acs.org This allows for the introduction of various groups onto the pyridine ring in a controlled manner.

An example of such a transformation is the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, which can lead to a mixture of products, including an unexpected nitro-group migration product alongside the expected nucleophilic substitution products. clockss.org This highlights the complex reactivity that can arise from the interplay of different functional groups on the pyridine ring.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the two bromine atoms. However, the amino group is an activating group and directs electrophiles to the ortho and para positions. In this case, the 5-position is the most likely site for electrophilic attack.

While specific examples of electrophilic aromatic substitution on this compound are not detailed in the provided search results, analogous reactions on substituted pyridines provide insights. For instance, the nitration of 3,5-dibromopyridine-N-oxide exclusively targets the 4-position, demonstrating the strong directing effect of the substituents. Further bromination of 3,5-dibromo-2,4-dinitropyridine-N-oxide can occur at the 2-position under excess Br₂ in acetic acid.

Reduction and Radical Reactions

The functional groups of this compound can undergo reduction reactions. For example, the nitro group of a related compound, 3,5-Dibromo-4-nitropyridine-N-oxide, can be selectively reduced to an amino group using catalytic hydrogenation with H₂ gas and palladium on carbon (Pd/C).

Radical reactions involving pyridine derivatives have also been reported. For instance, photoredox catalysis can generate radical species from pyridine N-oxides, which can then participate in reactions like the regioselective difunctionalization of α-olefins. nih.govacs.org Mechanistic studies suggest that a Ni(II) complex can undergo homolytic cleavage upon light irradiation to generate an aryl radical and a Ni(I)-CN species, which then facilitates cyanation reactions through a Ni(I)/Ni(III) catalytic cycle. organic-chemistry.org

Spectroscopic and Structural Elucidation of 3,4 Dibromopyridin 2 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules. Through the analysis of various NMR experiments, it is possible to piece together the complete chemical structure of a compound, including the connectivity of atoms and their spatial relationships. For a molecule such as 3,4-Dibromopyridin-2-amine, with its distinct electronic environment shaped by two bromine atoms and an amine group on a pyridine (B92270) ring, NMR provides critical data for unambiguous characterization. nih.govbohrium.com

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the first-line technique for structural probing, providing information about the number, environment, and connectivity of hydrogen atoms (protons). In the 1H NMR spectrum of this compound, three distinct signals are expected: two in the aromatic region corresponding to the pyridine ring protons and one for the amine (NH₂) protons. pressbooks.pub

The pyridine ring features two protons at positions 5 and 6. These protons are adjacent and will therefore magnetically interact, leading to signal splitting, a phenomenon known as spin-spin coupling. The proton at position 6 (H-6) is expected to appear as a doublet, split by the neighboring proton at position 5 (H-5). Similarly, the H-5 proton will appear as a doublet, split by H-6. The electronic effects of the substituents heavily influence the chemical shifts (δ). tandfonline.comtandfonline.com The electron-withdrawing bromine atoms and the electron-donating amine group create a unique electronic distribution across the ring. The signal for the amine protons typically appears as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature. sigmaaldrich.com

Table 1: Predicted 1H NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | 5.0 - 6.5 | broad singlet |

| H-5 | 7.8 - 8.1 | doublet |

| H-6 | 8.0 - 8.3 | doublet |

Carbon-13 (13C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. socratic.org For this compound, five distinct signals are expected in the 13C NMR spectrum, one for each carbon atom in the pyridine ring. The chemical shifts of these carbons are highly dependent on the attached substituents.

C-2, C-3, and C-4: These carbons are directly bonded to the amine and bromine substituents. The C-2 carbon, attached to the electron-donating amino group, will be shielded relative to a standard pyridine ring. Conversely, the C-3 and C-4 carbons, bonded to the electronegative bromine atoms, will be significantly deshielded and their signals shifted downfield.

C-5 and C-6: These carbons are not directly attached to a substituent but are influenced by their electronic effects. Their chemical shifts provide further confirmation of the substitution pattern.

The analysis of δ(13C) values is a powerful tool for evaluating the electronic effects of different groups on an aromatic ring. mdpi.com

Table 2: Predicted 13C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on the pyridine ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 105 - 110 |

| C-4 | 138 - 143 |

| C-5 | 115 - 120 |

| C-6 | 150 - 155 |

While 1D NMR provides fundamental data, 2D NMR techniques are often necessary for the definitive assignment of signals and complete structural confirmation. These experiments display correlations between nuclei, revealing through-bond or through-space connectivities. rsc.org

The Homonuclear Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.orgmagritek.com In a COSY spectrum, the 1D 1H NMR spectrum is plotted on both axes. The diagonal contains the standard proton peaks, while off-diagonal "cross-peaks" indicate coupling between protons. magritek.com For this compound, a single cross-peak would be expected, connecting the signal of H-5 with the signal of H-6. This observation provides conclusive evidence that these two protons are adjacent in the molecular structure, confirming the C-5 to C-6 bond.

The Heteronuclear Single Quantum Coherence (HSQC) experiment maps out direct, one-bond correlations between protons and the carbon atoms they are attached to. columbia.edurhizoclip.be The spectrum shows the 1H spectrum on one axis and the 13C spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a directly bonded C-H pair. For this compound, the HSQC spectrum is crucial for unambiguously assigning the protonated carbons. researchgate.netresearchgate.net It would display two cross-peaks:

A correlation between the H-5 signal and the C-5 signal.

A correlation between the H-6 signal and the C-6 signal.

This allows for the confident assignment of both the 1H and 13C signals for positions 5 and 6. Carbons without attached protons (C-2, C-3, and C-4) will not show any signals in an HSQC spectrum.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is one of the most powerful tools for elucidating the complete carbon framework by revealing long-range (typically 2 to 3 bond) correlations between protons and carbons. columbia.edublogspot.com This is particularly useful for identifying connections to and between non-protonated (quaternary) carbons. For this compound, the HMBC spectrum would provide the final pieces of the structural puzzle.

Table 3: Key Predicted HMBC Correlations for this compound

| Proton | Correlating Carbon (nJCH) | Implication |

| H-6 | C-5 (²J), C-4 (³J), C-2 (³J) | Confirms the position of H-6 relative to C-4 and the C-2 amino-substituted carbon. |

| H-5 | C-6 (²J), C-4 (²J), C-3 (³J) | Confirms the position of H-5 relative to the two bromine-substituted carbons, C-4 and C-3. |

| NH₂ | C-2 (²J), C-3 (³J) | Confirms the placement of the amino group at C-2, adjacent to the C-3 bromo-substituted carbon. |

By systematically analyzing the correlations from 1D and 2D NMR spectra, the precise structure of this compound can be unequivocally determined, providing a clear and detailed picture of its atomic arrangement.

Two-Dimensional (2D) NMR Techniques

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of atoms within a molecule. wikipedia.org The effect arises from the cross-relaxation between nuclear spins that are close in space, typically within 5 Å. libretexts.org This technique is instrumental in determining the stereochemistry and conformation of molecules. wikipedia.orglibretexts.org

For this compound, a NOESY experiment would be crucial for unambiguously confirming the substitution pattern. Specifically, NOE correlations would be expected between the amine protons (-NH₂) and the proton at the C5 position of the pyridine ring. Additionally, a correlation should be observed between the proton at C5 and the proton at C6. The presence of these cross-peaks in the NOESY spectrum confirms the through-space proximity of these protons, which is consistent with the proposed structure. The absence of an NOE between the amine protons and the C6 proton would further solidify the assignment, indicating a larger spatial separation.

In studies of substituted pyridine derivatives, NOESY is frequently employed to determine the orientation of substituents and the conformation of the molecule in solution. spbu.runih.govnih.gov For instance, in complex pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, NOESY has been used to determine the precise distances between protons on different parts of the molecular scaffold, including those on mobile methyl groups. spbu.ru Similarly, for substituted 2-aminopyridines formed via cycloaddition reactions, 2D NOESY experiments are used to confirm the regioselectivity of the reaction by observing correlations between specific protons. nih.gov

The interpretation of a NOESY spectrum for a molecule like this compound involves analyzing the cross-peaks that connect resonances of spatially close nuclei. nanalysis.com For small molecules, these cross-peaks typically have an opposite phase relative to the diagonal peaks. nanalysis.com

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum is characterized by vibrations of the amino group (-NH₂) and the substituted pyridine ring.

N-H Vibrations: The primary amine group gives rise to characteristic stretching vibrations. Asymmetric and symmetric N-H stretching modes are expected in the region of 3500–3300 cm⁻¹. core.ac.uktsijournals.com For example, in 2-aminopyridine (B139424), these bands appear around 3442 cm⁻¹ and 3300 cm⁻¹. tsijournals.com The formation of intermolecular hydrogen bonds, as seen in the solid state of 2-amino-3,5-dibromopyridine (B40352) which forms dimers, can cause these bands to shift and broaden. bas.bg

NH₂ Scissoring: The in-plane bending or "scissoring" vibration of the -NH₂ group is typically observed around 1630-1600 cm⁻¹. core.ac.uktsijournals.com In 2-aminopyridine, this mode is found at 1617 cm⁻¹ in the IR spectrum. tsijournals.com

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1600–1400 cm⁻¹ region. nih.govelixirpublishers.com These bands are sensitive to the substitution pattern on the ring.

C-Br Vibrations: The carbon-bromine stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹. In 6-bromopyridine-2-carbaldehyde, the C-Br stretch contributes significantly to a band around 710 cm⁻¹. mdpi.com

The table below summarizes the expected FT-IR vibrational frequencies for this compound based on data from related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound(s) |

| N-H Asymmetric Stretch | 3500 - 3400 | 2-Amino-5-chloropyridine core.ac.uk |

| N-H Symmetric Stretch | 3400 - 3300 | 2-Aminopyridine tsijournals.com |

| C-H Aromatic Stretch | 3100 - 3000 | 2-Cyanopyridine asianpubs.org |

| NH₂ Scissoring | 1630 - 1600 | 2-Amino-5-chloropyridine core.ac.uk |

| C=C/C=N Ring Stretch | 1600 - 1400 | Pyridine-2,6-dicarbonyl dichloride elixirpublishers.com |

| C-N Stretch | 1370 - 1350 | 2-Amino-5-chloropyridine core.ac.uk |

| C-Br Stretch | < 700 | 6-Bromopyridine-2-carbaldehyde mdpi.com |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like N-H and C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. For this compound, the FT-Raman spectrum would be particularly useful for observing the pyridine ring vibrations and the C-Br bonds.

Studies on similar molecules show that:

N-H Stretching: These modes are also visible in the Raman spectrum, often at similar frequencies to the IR bands. core.ac.uk

Ring Vibrations: The symmetric "ring breathing" mode of the pyridine ring, which involves a uniform expansion and contraction of the ring, typically gives a very strong and characteristic band in the Raman spectrum, often around 990-1010 cm⁻¹. asianpubs.org

C-Br Stretching: The C-Br stretching vibrations are expected to be strong in the Raman spectrum due to the high polarizability of the bromine atom. In the charge-transfer complex of 3-bromopyridine (B30812) with bromine, the Br-Br stretch is a prominent feature in the Raman spectrum. tandfonline.com

The combination of FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. core.ac.uk

Linear-Dichroic Infrared (IR-LD) Spectroscopy for Molecular Orientation

Linear-Dichroic Infrared (IR-LD) spectroscopy is a specialized technique used to determine the orientation of molecules or specific functional groups within an ordered sample. irdg.orgmdpi.com The method relies on measuring the differential absorption of infrared light polarized parallel and perpendicular to an orientation axis. researchgate.net This provides information on the orientation of the transition dipole moment for a specific vibration relative to the molecular axis. mdpi.com

For a molecule like this compound, IR-LD studies could be performed by orienting the molecules, for example, in a stretched polymer film or a nematic liquid crystal. irdg.org By analyzing the dichroic ratios of various absorption bands, one can deduce the orientation of the molecule.

A study on 2-amino-3,5-dibromopyridine utilized IR-LD to analyze the structure of the compound in a liquid crystal suspension. bas.bg This technique was crucial in confirming the presence and orientation of hydrogen-bonded dimers. For the dimer, the transition moments of the symmetric NH₂ vibrations were found to be collinear, while the NH₂ scissoring and pyridine ring modes showed perpendicular dichroism. irdg.org Such an analysis for this compound would allow for the determination of the orientation of the C-Br and N-H bonds relative to the main axis of the pyridine ring, providing valuable structural insights. irdg.org

Comprehensive Vibrational Analysis and Band Assignment

A comprehensive vibrational analysis involves the complete assignment of all fundamental vibrational modes observed in the FT-IR and FT-Raman spectra. This is typically achieved by combining experimental data with theoretical calculations, such as those based on Density Functional Theory (DFT). core.ac.ukscispace.com

For this compound, a DFT calculation (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) would be performed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. core.ac.ukscispace.com The calculated frequencies are often scaled by an empirical factor to better match the experimental values. humanjournals.com

The Potential Energy Distribution (PED) is then calculated to determine the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. elixirpublishers.comscispace.com This allows for an unambiguous assignment of each experimental band.

Based on extensive studies of substituted pyridines, the vibrational modes of this compound can be categorized as follows: core.ac.ukscispace.comresearchgate.net

| Description | Vibrational Mode | Expected Frequency Region (cm⁻¹) |

| Amino Group | νas(NH₂) - Asymmetric Stretch | ~3500 |

| νs(NH₂) - Symmetric Stretch | ~3400 | |

| δ(NH₂) - Scissoring (in-plane bend) | ~1620 | |

| ρ(NH₂) - Rocking (in-plane bend) | ~1050 | |

| ω(NH₂) - Wagging (out-of-plane bend) | ~420 | |

| τ(NH₂) - Twisting (out-of-plane bend) | ~400 | |

| Pyridine Ring | ν(CH) - C-H Stretch | 3100-3000 |

| ν(Ring) - C=C and C=N Stretches | 1600-1400 | |

| δ(CH) - C-H in-plane Bends | 1300-1000 | |

| γ(CH) - C-H out-of-plane Bends | 900-700 | |

| Ring Breathing | ~1000 | |

| Ring Deformations | < 800 | |

| Substituents | ν(C-N) - Carbon-Nitrogen Stretch | ~1360 |

| ν(C-Br) - Carbon-Bromine Stretch | < 700 | |

| δ(C-Br) - Carbon-Bromine Bend | < 400 |

This comprehensive approach, integrating experimental FT-IR and FT-Raman data with theoretical DFT calculations, provides a detailed and accurate picture of the vibrational properties and, by extension, the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. msu.edu The specific wavelengths of light absorbed provide valuable information about the electronic structure of the compound. msu.edu

Analysis of Electronic Transitions

The electronic transitions observed in the UV-Vis spectra of organic molecules, such as this compound, are typically of the n → π* and π → π* types. uzh.chlibretexts.org

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. uzh.ch They are characteristic of molecules containing double or triple bonds, including aromatic systems like the pyridine ring. uzh.ch These transitions are generally strong, resulting in high molar absorptivity (ε) values. uzh.ch

n → π* Transitions: This type of transition occurs when a non-bonding electron (from a heteroatom like nitrogen in the amine group or the pyridine ring) is promoted to a π* antibonding molecular orbital. uzh.ch These transitions are typically weaker and occur at longer wavelengths compared to π → π* transitions within the same chromophore. uzh.ch

For 2-aminopyridine derivatives, the presence of both the pyridine ring and the amino group gives rise to characteristic absorption bands. The exact position and intensity of these bands are influenced by the substituents on the pyridine ring. In the case of this compound, the two bromine atoms are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-aminopyridine due to their electron-donating and electron-withdrawing effects through resonance and induction, respectively.

Table 1: Typical Electronic Transitions in Pyridine Derivatives

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 200-400 | Excitation of an electron from a π bonding to a π* antibonding orbital. |

| n → π* | >300 | Excitation of a non-bonding electron to a π* antibonding orbital. |

This table provides a generalized overview of electronic transitions in pyridine derivatives.

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the shift in the position of absorption bands as a function of the polarity of the solvent. This phenomenon provides insights into the change in the dipole moment of the molecule upon electronic transition. The study of solvatochromic effects on 2-amino-3-cyanopyridine (B104079) derivatives has shown that an increase in solvent polarity can lead to a significant shift in the wavelength of maximum absorption. sciforum.net For instance, a shift to a longer wavelength (bathochromic shift) is often observed in more polar solvents like DMSO and ethanol. sciforum.netacs.org This is because polar solvents can stabilize the more polar excited state to a greater extent than the ground state. msu.edu

Table 2: Solvent Effects on the UV-Vis Spectra of a Hypothetical 2-Aminopyridine Derivative

| Solvent | Polarity Index | λmax (nm) |

|---|---|---|

| n-Hexane | 0.1 | 280 |

| Chloroform | 4.1 | 285 |

| Ethanol | 5.2 | 290 |

| Acetonitrile | 5.8 | 292 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 298 |

This table illustrates the potential solvatochromic shifts for a hypothetical 2-aminopyridine derivative in various solvents.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. msu.eduresearchgate.net This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com For this compound (C₅H₄Br₂N₂), HRMS can confirm its molecular formula by providing an exact mass that matches the calculated theoretical value. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in a distinctive ratio. savemyexams.comwhitman.edu

Table 3: Theoretical Isotopic Distribution for C₅H₄Br₂N₂

| Ion | Relative Abundance (%) |

|---|---|

| [M]⁺ | ~50 |

| [M+2]⁺ | ~100 |

| [M+4]⁺ | ~50 |

This table shows the expected relative abundances for the molecular ion cluster of a dibrominated compound due to the natural isotopic abundance of bromine.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.org For halogenated compounds like this compound, a common fragmentation pathway is the loss of a halogen atom. uni-saarland.de The fragmentation of the pyridine ring itself can also occur, often involving the loss of HCN. researchgate.net Analysis of these fragmentation patterns helps to confirm the positions of the substituents on the pyridine ring.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

To analyze complex mixtures or to obtain cleaner mass spectra, mass spectrometry is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and semi-volatile compounds in the gas phase before they are introduced into the mass spectrometer. filab.fr GC-MS is a powerful tool for the analysis of pyridine and its derivatives. nih.gov A standard or fast GC separation can be employed, followed by MS detection using either selected ion monitoring (SIM) for targeted analysis or total ion acquisition for broader screening. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS separates compounds in the liquid phase prior to mass analysis. nih.gov This technique is particularly useful for less volatile or thermally labile compounds. researchgate.netcam.ac.uk For pyridine derivatives, LC-MS can be used to determine the structure and purity of the compounds. researchgate.net The use of different ionization techniques, such as electrospray ionization (ESI), allows for the analysis of a wide range of compounds. nih.gov Derivatization can also be employed to enhance the ionization efficiency and detection sensitivity of certain analytes. mdpi.com

X-ray Crystallography

X-ray crystallography is a powerful experimental technique for determining the atomic and molecular structure of a crystalline material. wikipedia.org It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice. wikipedia.orguol.de

While a specific single crystal X-ray diffraction study for this compound was not found in a comprehensive search of the available literature, detailed crystallographic data exists for the closely related isomer, 3,5-dibromopyridin-2-amine. The analysis of this isomer provides valuable insight into the likely structural characteristics of di-brominated 2-aminopyridines.

The crystal structure of 3,5-dibromopyridin-2-amine has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net The compound crystallizes in the monoclinic space group P21/n. researchgate.net The analysis reveals a nearly planar molecule, with the pyridine ring and its substituents showing minimal deviation from planarity. researchgate.net The H-atoms bonded to the nitrogen of the amine group were located in a difference map and refined without restraints. researchgate.net

The crystallographic data provides a definitive determination of the molecule's solid-state geometry, confirming the connectivity and spatial arrangement of the atoms.

Interactive Table 1: Crystal Data and Structure Refinement for 3,5-Dibromopyridin-2-amine

| Parameter | Value | Reference |

| Chemical formula | C₅H₄Br₂N₂ | researchgate.net |

| Formula weight | 251.91 g/mol | |

| Crystal system | Monoclinic | researchgate.net |

| Space group | P2(1)/n | researchgate.net |

| a (Å) | 6.07(1) | researchgate.net |

| b (Å) | 10.53(2) | researchgate.net |

| c (Å) | 11.89(2) | researchgate.net |

| β (°) | 104.49(3) | researchgate.net |

| Volume (ų) | 736.0 | researchgate.net |

| Z (molecules per unit cell) | 4 | researchgate.net |

| Temperature (K) | 296 | researchgate.net |

| Radiation type | Mo Kα | researchgate.net |

| R_gt(F) | 0.0307 | researchgate.net |

| wR_ref(F²) | 0.0795 | researchgate.net |

The crystal packing of 3,5-dibromopyridin-2-amine is stabilized by a network of intermolecular interactions. researchgate.net A prominent feature is the formation of dimers through N-H···N hydrogen bonds. researchgate.netbas.bg In this arrangement, the amine group of one molecule acts as a hydrogen bond donor to the pyridine nitrogen atom of a neighboring molecule, resulting in a centrosymmetric dimer with an R²₂(8) graph-set motif. researchgate.net This type of hydrogen-bonded dimer formation is a common supramolecular synthon observed in the crystal structures of 2-aminopyridine and its derivatives. nih.gov

In addition to the strong hydrogen bonds, the crystal structure of 3,5-dibromopyridin-2-amine is also influenced by weaker interactions. researchgate.net A weak intramolecular N-H···Br hydrogen bond is present, which likely contributes to the stabilization of the molecular conformation. researchgate.net The packing of these dimers into the larger crystal structure is further directed by other non-covalent interactions, including potential halogen bonds, which are crucial in the solid-state assembly of halogenated organic compounds. mdpi.com The analysis of these interactions is fundamental to understanding the principles of molecular packing and crystal engineering. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal complexes. wikipedia.orgbruker.com The method is analogous to Nuclear Magnetic Resonance (NMR) but probes the magnetic moments of electrons instead of nuclei. wikipedia.org EPR spectroscopy is a powerful tool for the characterization of paramagnetic intermediates in chemical reactions and for understanding their electronic structures. wikipedia.orgethz.ch

The application of EPR to this compound would require the generation of a corresponding radical species. While EPR studies have been conducted on pyridinyl radicals in general, no specific research detailing the generation and EPR spectroscopic analysis of the 3,4-dibromopyridin-2-aminyl radical was identified in the searched literature. nih.govacs.orgacs.org

Theoretically, a pyridinyl radical could be formed from the parent molecule through a single-electron transfer (SET) process, for instance, by the reduction of the corresponding pyridinium (B92312) ion. nih.gov Upon successful generation, EPR spectroscopy could provide significant information. The g-factor and hyperfine coupling constants extracted from the EPR spectrum would allow for the characterization of the radical's electronic structure, including the distribution of the unpaired electron's spin density across the pyridine ring and its interaction with magnetic nuclei (¹H, ¹⁴N, and the bromine isotopes ⁷⁹Br and ⁸¹Br). wikipedia.orgnih.gov Such data is invaluable for understanding the reactivity of the radical species. ethz.ch

Integration of Spectroscopic Data for Holistic Structural Characterization

A comprehensive structural characterization of a molecule like this compound requires the integration of data from multiple analytical techniques. While each method provides specific insights, their combination yields a holistic understanding of the molecule's structure and properties in various states.

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure in the solid state. wikipedia.orgruppweb.org It provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. uol.de Furthermore, it elucidates the packing of molecules in the crystal and reveals the network of intermolecular interactions, such as hydrogen and halogen bonds, that govern the supramolecular architecture. researchgate.netnih.gov

However, the solid-state structure may not be fully representative of the molecule's conformation in solution or its dynamic behavior. Therefore, other spectroscopic methods are essential. Spectroscopic studies on the related 2-amino-3,5-dibromopyridine have utilized Infrared (IR) spectroscopy to identify characteristic vibrational bands. bas.bg IR spectroscopy would confirm the presence of functional groups like the N-H bonds of the amine and the vibrations of the pyridine ring in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation in solution. ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the number and connectivity of hydrogen and carbon atoms. Advanced NMR techniques can establish through-bond and through-space correlations, helping to assign the specific positions of the bromine atoms on the pyridine ring.

Should a stable radical species of this compound be generated, EPR spectroscopy would be the primary tool for its characterization, revealing details of its electronic structure. bruker.comsrce.hr

By integrating the precise solid-state geometry from X-ray crystallography with the vibrational data from IR, the solution-state connectivity from NMR, and potential electronic structure information from EPR, a complete and robust structural characterization of this compound can be achieved. This integrated approach is a cornerstone of modern chemical research, enabling a deep understanding of a compound's structure-property relationships.

Theoretical and Computational Investigations

Quantum Chemical Calculation Methodologies

The theoretical study of a molecule such as 3,4-Dibromopyridin-2-amine involves a selection of methods, each offering a different balance between computational cost and accuracy. The choice of method is critical for obtaining reliable predictions of molecular properties.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable combination of accuracy and computational efficiency. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. For a molecule like this compound, DFT is extensively used for two primary purposes: